molecular formula C44H90S B3045422 1-(Docosylsulfanyl)docosane CAS No. 106683-08-3

1-(Docosylsulfanyl)docosane

Cat. No.: B3045422
CAS No.: 106683-08-3
M. Wt: 651.3 g/mol
InChI Key: HLFLGPJOWXLJEP-UHFFFAOYSA-N
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Description

1-(Docosylsulfanyl)docosane is an organic compound characterized by a long carbon chain with a sulfanyl group attached to one end. This compound is part of the larger family of alkanes and is notable for its unique structural properties, which make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Docosylsulfanyl)docosane typically involves the reaction of docosane with a sulfanylating agent under controlled conditions. One common method is the reaction of docosane with thiol in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the sulfanyl group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(Docosylsulfanyl)docosane can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group, reverting to docosane.

    Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Docosane.

    Substitution: Various substituted alkanes depending on the nucleophile used.

Scientific Research Applications

1-(Docosylsulfanyl)docosane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Docosylsulfanyl)docosane exerts its effects is largely dependent on its structural properties. The long carbon chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules. The sulfanyl group can interact with various molecular targets, including proteins and enzymes, altering their function and activity.

Comparison with Similar Compounds

    Docosane: A straight-chain alkane with similar physical properties but lacking the sulfanyl group.

    Docosan-1-ol: A long-chain alcohol with a hydroxyl group instead of a sulfanyl group.

    Docosanedioic acid: A dicarboxylic acid derivative of docosane.

Uniqueness: 1-(Docosylsulfanyl)docosane is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other long-chain alkanes and their derivatives, making it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

1-docosylsulfanyldocosane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H90S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFLGPJOWXLJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCSCCCCCCCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H90S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562593
Record name 1-(Docosylsulfanyl)docosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

651.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106683-08-3
Record name 1-(Docosylsulfanyl)docosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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